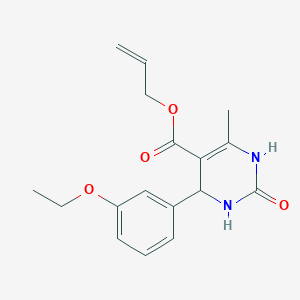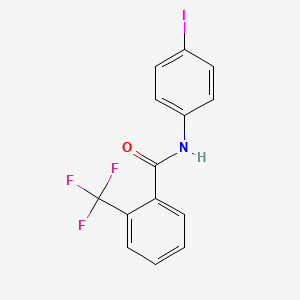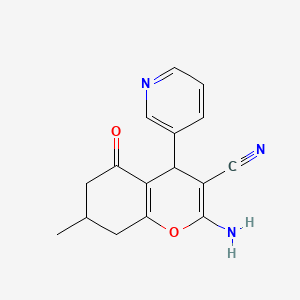![molecular formula C22H14ClNO6 B5084234 2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5084234.png)
2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as KCC2 modulator, and it has been studied for its ability to enhance the function of KCC2, a protein that plays a crucial role in regulating the activity of neurons in the brain.
作用機序
The mechanism of action of 2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate involves the enhancement of KCC2 function. This compound binds to a specific site on KCC2, which leads to an increase in its activity. This, in turn, leads to an increase in the concentration of chloride ions inside neurons, which hyperpolarizes the membrane potential and reduces neuronal excitability. This mechanism has been shown to be effective in reducing seizures in animal models of epilepsy and reducing neuropathic pain.
Biochemical and physiological effects:
2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce seizures, reduce neuropathic pain, and enhance cognitive function. It has also been shown to have neuroprotective effects and reduce inflammation in the brain. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
実験室実験の利点と制限
One of the main advantages of 2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate is its specificity for KCC2. This compound has been shown to enhance KCC2 function without affecting other chloride transporters, which reduces the risk of off-target effects. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. It is also important to note that this compound has not been tested in humans, and further studies are needed to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate. One direction is to further investigate its potential applications in the treatment of neurological disorders such as epilepsy, neuropathic pain, and autism spectrum disorders. Another direction is to study its effects on cognitive function and memory. Additionally, further studies are needed to determine its safety and efficacy in humans, which could lead to the development of new treatments for neurological disorders.
合成法
The synthesis method of 2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate involves the reaction of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80-100°C. The product is obtained as a yellow solid, which can be purified by recrystallization or column chromatography.
科学的研究の応用
2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is neuroscience, where this compound has been shown to enhance the function of KCC2, a protein that plays a crucial role in regulating the activity of neurons in the brain. KCC2 is responsible for maintaining the balance of chloride ions in neurons, which is essential for proper neuronal function. Dysregulation of KCC2 has been linked to various neurological disorders such as epilepsy, neuropathic pain, and autism spectrum disorders.
特性
IUPAC Name |
prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO6/c1-2-10-28-22(25)15-6-8-18(9-7-15)29-20-12-17(24(26)27)13-21(14-20)30-19-5-3-4-16(23)11-19/h1,3-9,11-14H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSVWZFPFLTQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chloro-2-methylphenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5084153.png)
![1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5084159.png)


![ethyl 5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5084183.png)
![1-(2-fluorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084186.png)
![6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5084194.png)
![4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5084199.png)
![1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5084210.png)
![2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5084217.png)

![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084229.png)
![N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5084241.png)
